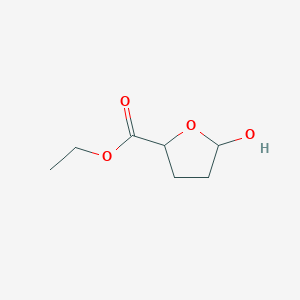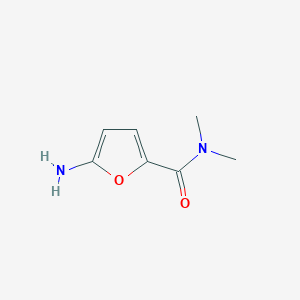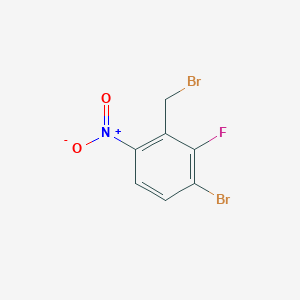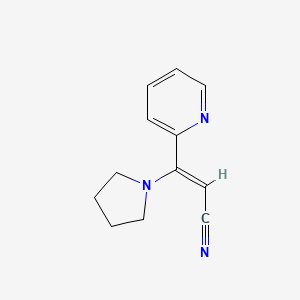
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its hydroxyl group at the 5-position and an ester functional group at the 2-position, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate and dihydrofuran.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include PCC and potassium permanganate.
Reduction: The compound can be reduced to form diols or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, and chromium trioxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 5-oxo-tetrahydrofuran-2-carboxylate.
Reduction: Formation of 5-hydroxytetrahydrofuran-2-methanol.
Substitution: Formation of various esters and amides.
科学研究应用
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving tetrahydrofuran derivatives.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Ethyl 5-hydroxyhexanoate: Similar structure but with a six-membered ring.
Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
5-Hydroxytetrahydrofuran-2-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
This compound is unique due to its specific functional groups and ring structure, which confer distinct reactivity and applications. Its combination of hydroxyl and ester groups makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
ethyl 5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3 |
InChI 键 |
MTEONBBZTCJWHA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)



![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)

